Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count vs. Des-Trifluoromethyl Analog as Determinants of Permeability and Target Engagement
The target compound has a computed XLogP3 of 1.6 and 5 hydrogen bond acceptors (including the trifluoromethyl group), compared to the des-trifluoromethyl analog 2-cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethanone (CAS 1155464-77-9), which has a computed XLogP3 of approximately 0.3 and only 2 hydrogen bond acceptors [1]. The 1.3 log unit increase in lipophilicity and the addition of three fluorine-based hydrogen bond acceptors are expected to alter passive membrane permeability and target-binding pharmacophore complementarity.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 1.6; H-bond acceptors = 5 |
| Comparator Or Baseline | 2-Cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethanone (CAS 1155464-77-9): XLogP3 ≈ 0.3; H-bond acceptors = 2 |
| Quantified Difference | ΔXLogP3 ≈ +1.3 log units; ΔH-bond acceptors = +3 |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) [1]; comparator estimated from molecular formula C₁₀H₁₇NO₂ |
Why This Matters
The trifluoromethyl group confers a measurable increase in lipophilicity that can alter compartment distribution and protein binding, making the des-CF₃ analog an unsuitable surrogate in assays where membrane penetration or hydrophobic target engagement is critical.
- [1] PubChem Compound Summary, CID 113341326. 2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1923388-94-6 View Source
